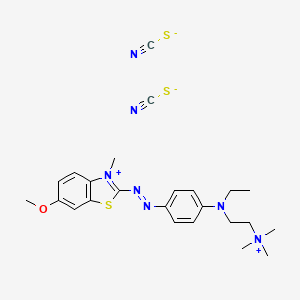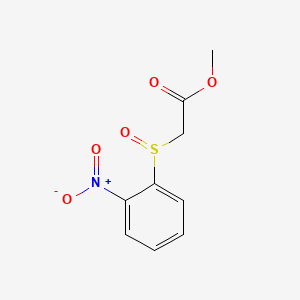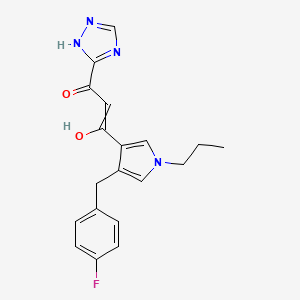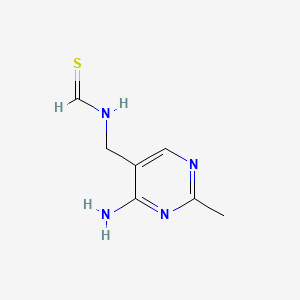
beta-Maltulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Maltulose: is a disaccharide sugar derived from maltose. It is composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is known for its mild sweetness and is used in various industrial applications, particularly in the food and pharmaceutical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Maltulose can be synthesized through the enzymatic conversion of maltose. The enzyme beta-amylase catalyzes the hydrolysis of starch, producing maltose, which can then be converted to this compound under specific conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a flow-type reactor where maltose is dissolved in a phosphate buffer and maintained in a liquid state under subcritical water conditions . This method ensures a continuous and efficient production process.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Maltulose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction, in the presence of an acid catalyst, breaks down this compound into two molecules of glucose .
Common Reagents and Conditions:
Hydrolysis: Acid catalysts such as hydrochloric acid or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Produces glucose.
Oxidation: Produces gluconic acid.
Reduction: Produces sorbitol.
Aplicaciones Científicas De Investigación
Beta-Maltulose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the activity of beta-amylase.
Biology: Studied for its role in carbohydrate metabolism and its effects on blood glucose levels.
Medicine: Investigated for its potential use as a mild sweetener in diabetic-friendly foods.
Industry: Utilized in the production of maltose syrup and as a stabilizer in various food products.
Mecanismo De Acción
The primary mechanism of action of beta-Maltulose involves its hydrolysis by beta-amylase. The enzyme cleaves the alpha-1,4-glycosidic bond, producing glucose. This process is crucial for the conversion of starch into simple sugars, which are then used for energy production in biological systems .
Comparación Con Compuestos Similares
Maltose: Another disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide with glucose molecules linked by an alpha-1,6-glycosidic bond.
Uniqueness: Beta-Maltulose is unique due to its specific enzymatic conversion process and its mild sweetness, making it suitable for use in diabetic-friendly products. Unlike maltose, which is more commonly found in nature, this compound is primarily produced through industrial processes .
Propiedades
Número CAS |
81802-11-1 |
|---|---|
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
NBGXQZRRLOGAJF-HFZVAGMNSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)



![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)



